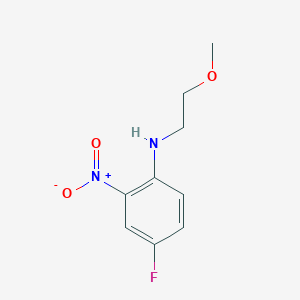

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIYXSNFCIUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline

Retrosynthetic Analysis of the 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline Scaffold

A logical retrosynthetic analysis of the target molecule, 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, suggests a primary disconnection at the aniline (B41778) nitrogen-carbon bond. This approach simplifies the structure into two key precursors: 4-fluoro-2-nitroaniline (B1293508) and a 2-methoxyethyl electrophile.

This strategy isolates the challenges of the synthesis into two main stages:

The formation of the 4-fluoro-2-nitroaniline core, which involves electrophilic aromatic substitution (nitration) on a fluorinated benzene (B151609) derivative.

The subsequent N-alkylation of the aniline with a suitable 2-methoxyethyl synthon.

This two-step approach is generally favored as it allows for the introduction of the sensitive nitro and amino functionalities in a controlled manner.

Exploration of Precursor Materials and Starting Building Blocks for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

The synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is contingent on the availability and reactivity of its precursors.

Synthesis of the 4-Fluoro-2-nitroaniline Core: The key intermediate, 4-fluoro-2-nitroaniline, can be synthesized through several routes. A common industrial method begins with the acetylation of 4-fluoroaniline (B128567) to form p-fluoroacetanilide. This protecting group strategy directs the subsequent nitration to the position ortho to the activating acetamido group. The final step involves the hydrolysis of the acetamido group to reveal the aniline. google.comprepchem.com

An alternative starting point is the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline. wikipedia.org This product then follows the same acetylation-nitration-hydrolysis sequence.

The 2-Methoxyethyl Side Chain: The alkylating agent for the final step is derived from 2-methoxyethanol (B45455). To facilitate the reaction, it is typically converted into a more reactive form, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide, by treatment with an appropriate halogenating agent.

The final synthetic step involves the nucleophilic substitution reaction between 4-fluoro-2-nitroaniline and the activated 2-methoxyethyl derivative to form the target molecule.

Optimization of Reaction Conditions for High Yield and Purity of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Achieving high yield and purity requires careful optimization of the reaction conditions for both the nitration and the final N-alkylation step.

The choice of solvent is critical in both key stages of the synthesis. For the nitration of p-fluoroacetanilide, a mixture of acetic acid and acetic anhydride (B1165640) is often employed, which serves as both solvent and reagent. google.com

In the N-alkylation step, the solvent can influence the reaction's chemoselectivity. Nonpolar solvents like toluene (B28343) are often effective for promoting N-alkylation of anilines. acs.orgacs.org The use of polar aprotic solvents can also accelerate the rate of nucleophilic aromatic substitution reactions. The selection must balance reactant solubility, reaction rate, and the suppression of potential side reactions.

Nitration: The electrophilic nitration step is typically catalyzed by a strong Brønsted acid. A mixture of concentrated nitric acid and sulfuric acid is the traditional nitrating agent. However, modern methods may use nitric acid in conjunction with acetic anhydride or other promoters. google.com Trifluoromethanesulfonic acid has also been shown to be a highly effective catalyst for aromatic nitration, allowing the reaction to proceed rapidly at room temperature. organic-chemistry.orgresearchgate.net

N-Alkylation: The final N-alkylation step can be performed under various catalytic conditions. A simple approach involves using a base, such as potassium carbonate or potassium tert-butoxide, to deprotonate the aniline, thereby increasing its nucleophilicity. acs.orgrsc.org More advanced methods utilize transition-metal catalysts, such as those based on nickel, ruthenium, or iridium, which can facilitate the reaction, particularly when using less reactive alkylating agents like alcohols directly. acs.orgrsc.orgnih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Example | Product Yield |

| NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | Aniline + Benzyl Alcohol | High |

| [RuCl₂(p-cymene)]₂ / dppf | K₂CO₃ | p-Xylene | 140 | Aniline + Carbohydrate Alcohol | High |

| NHC-Ir(III) Complex | KOtBu | Solvent-free | 120 | 2-Nitroaniline (B44862) + Benzyl Alcohol | 64% |

This table presents data for analogous N-alkylation reactions of substituted anilines and serves as a guide for optimizing the synthesis of the target molecule. acs.orgrsc.orgnih.gov

Temperature is a critical parameter in the synthesis. Nitration is a highly exothermic process, and careful temperature control is essential to prevent over-nitration and the formation of impurities. nih.govgoogle.com Continuous flow microreactors allow for superior temperature management, with typical ranges for the nitration of p-fluoroacetanilide being between 30-70 °C. google.com

The N-alkylation step often requires elevated temperatures, typically in the range of 120-140 °C, to achieve a reasonable reaction rate. rsc.orgnih.gov Pressure is generally not a significant variable unless gaseous reagents are used, though it can play a role in certain catalytic hydrogenation steps if required for precursor synthesis.

Green Chemistry Approaches in the Synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. Several green chemistry principles can be applied to the synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline.

One of the most significant advancements is the use of continuous flow microreactors for the nitration step. google.comresearchgate.net This technology offers several advantages over traditional batch processing:

Enhanced Safety: The small reactor volume minimizes the risk associated with the highly energetic nitration reaction. researchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control.

Improved Yield and Selectivity: Precise control over reaction time and temperature leads to fewer byproducts. rsc.org

Alternative nitrating systems, such as calcium nitrate (B79036) in acetic acid, offer a safer and less corrosive option compared to the traditional mixed-acid method. gordon.edu

For the N-alkylation step, a "borrowing hydrogen" strategy represents a green alternative. This method uses a transition-metal catalyst to directly couple the aniline with an alcohol (e.g., 2-methoxyethanol), eliminating the need to pre-form a halide. The only byproduct of this atom-economical process is water. rsc.org Furthermore, chemoenzymatic methods using nitroreductases are emerging as a sustainable alternative for the synthesis of aniline derivatives, avoiding the need for high pressures and precious-metal catalysts. acs.org

Atom Economy and Reaction Efficiency Maximization

Atom economy is a foundational principle of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgresearchgate.net In the synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline via the N-alkylation of 4-fluoro-2-nitroaniline with a 2-methoxyethylating agent, such as 2-methoxyethyl bromide, the ideal reaction would exhibit a high atom economy.

The theoretical atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired product.

Table 1: Reactants and Product for Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 |

| 2-Methoxyethyl bromide | C₃H₇BrO | 138.99 |

| 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline | C₉H₁₁FN₂O₃ | 214.19 |

| Hydrogen bromide (byproduct) | HBr | 80.91 |

The percent atom economy is calculated as follows:

For this synthesis:

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct, in this case, hydrogen bromide. To maximize reaction efficiency beyond theoretical atom economy, practical considerations such as reaction yield, reaction time, and ease of product isolation are paramount.

Maximizing reaction efficiency in the synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline can be achieved through several strategies:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst loading can significantly improve the reaction yield and reduce reaction times.

Process Intensification: Techniques like continuous flow synthesis in microreactors can offer better control over reaction parameters, leading to higher yields and reduced waste. google.com

Development of Environmentally Benign Reagents and Solvents

The selection of reagents and solvents plays a crucial role in the environmental footprint of a chemical synthesis. Traditional organic solvents often contribute to air and water pollution and pose health and safety risks. jchps.comsustainablemanufacturingexpo.com Therefore, a key aspect of a green synthetic strategy for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is the development and implementation of environmentally benign alternatives.

Reagent Selection:

The choice of the alkylating agent is critical. While alkyl halides like 2-methoxyethyl bromide are effective, they contribute to a lower atom economy and produce corrosive byproducts. An alternative approach involves the use of 2-methoxyethanol as the alkylating agent in a catalytic process. This "borrowing hydrogen" methodology, often catalyzed by transition metals like iridium or ruthenium, generates water as the only byproduct, significantly improving the atom economy and environmental profile of the reaction. nih.govacs.org

Solvent Selection:

The ideal solvent for this synthesis should be non-toxic, non-flammable, biodegradable, and recyclable. While traditional solvents like acetonitrile (B52724) and dichloromethane (B109758) have been used for similar N-alkylation reactions, they are associated with significant environmental and health concerns. researchgate.net Greener alternatives are increasingly being explored.

Table 2: Comparison of Solvents for N-Alkylation Reactions

| Solvent | Properties | Environmental/Safety Considerations |

| Dichloromethane | Effective for many organic reactions | Suspected carcinogen, volatile organic compound (VOC) |

| Acetonitrile | Good solvent for a range of polarities | Toxic, flammable, VOC |

| Dimethyl Sulfoxide (B87167) (DMSO) | High boiling point, good solvent | Can be difficult to remove, potential for thermal runaway |

| Ionic Liquids | Low vapor pressure, tunable properties | Can be expensive, toxicity and biodegradability vary |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare | Can have limited thermal stability, viscosity can be an issue |

| Water | Non-toxic, non-flammable, inexpensive | Limited solubility of many organic reactants, can interfere with some reactions |

Recent research has highlighted the potential of ionic liquids and deep eutectic solvents (DESs) as green alternatives for N-alkylation reactions. psu.edu Their low volatility reduces air pollution, and their unique solvent properties can enhance reaction rates and selectivity. Furthermore, performing the reaction in water, where possible, represents an exceptionally green option. rsc.org

Comparative Analysis of Different Synthetic Routes to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

While a direct, detailed comparison of multiple established industrial routes for the synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is limited by the specificity of the compound, a comparative analysis can be constructed based on plausible synthetic strategies derived from the literature on analogous transformations. The primary route involves the N-alkylation of 4-fluoro-2-nitroaniline. Variations in this approach offer a basis for comparison.

Route 1: Traditional N-Alkylation with an Alkyl Halide

This method involves the reaction of 4-fluoro-2-nitroaniline with a 2-methoxyethyl halide (e.g., bromide or chloride) in the presence of a base.

Advantages: This is a well-established and generally reliable method for N-alkylation. The starting materials are commercially available.

Disadvantages: The atom economy is inherently limited by the formation of a halide salt byproduct. The use of alkyl halides can pose environmental and safety concerns. Over-alkylation to form a tertiary amine is a potential side reaction, which can reduce the yield of the desired secondary amine. psu.edu

Route 2: Catalytic N-Alkylation with an Alcohol

This approach utilizes 2-methoxyethanol as the alkylating agent in the presence of a transition metal catalyst. This is often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction.

Advantages: This method offers a significantly higher atom economy as the only byproduct is water. Alcohols are generally less toxic and more environmentally friendly than the corresponding alkyl halides. nih.govacs.org

Disadvantages: This method requires a catalyst, which can be expensive (often based on precious metals like iridium or ruthenium) and may require separation from the final product. The reaction conditions, such as temperature, may be more demanding than in the traditional alkyl halide method.

Route 3: Reductive Amination

A conceptually different approach would involve the reaction of 4-fluoro-2-nitroaniline with methoxyacetaldehyde (B81698) in the presence of a reducing agent.

Advantages: This method can be highly selective for the formation of the secondary amine. A variety of reducing agents can be employed, offering flexibility in reaction design.

Disadvantages: Methoxyacetaldehyde is less stable and potentially more expensive than 2-methoxyethanol or 2-methoxyethyl bromide. The use of stoichiometric reducing agents lowers the atom economy and generates waste. Catalytic hydrogenation would be a greener alternative but may require specialized equipment.

Table 3: Comparative Analysis of Synthetic Routes

| Feature | Route 1: Alkyl Halide | Route 2: Catalytic Alcohol | Route 3: Reductive Amination |

| Alkylating Agent | 2-Methoxyethyl halide | 2-Methoxyethanol | Methoxyacetaldehyde |

| Byproduct | Halide salt | Water | Varies with reducing agent |

| Atom Economy | Moderate (~72.5%) | High | Low to Moderate |

| Reagents | Potentially hazardous alkyl halide | Greener alcohol | Potentially unstable aldehyde |

| Catalyst | Not always required | Required (e.g., Ir, Ru) | May require a reducing agent or hydrogenation catalyst |

| Environmental Impact | Moderate | Low | Low to Moderate |

| Potential Issues | Over-alkylation | Catalyst cost and removal | Stability of aldehyde, waste from reducing agent |

Investigations into the Reaction Mechanisms and Kinetics of 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline

Elucidation of Elementary Steps in Key Transformations Involving 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Key transformations involving 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline primarily include nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reduction of the nitro group.

The elementary steps for the SNAr mechanism, a principal pathway for this class of compounds, are generally accepted to be a two-step addition-elimination process.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom attached to the fluorine. This carbon is electron-deficient (electrophilic) due to the strong electron-withdrawing effects of the ortho-nitro group and the para-fluoro group. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most significantly, onto the oxygen atoms of the nitro group.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group. This step is typically fast and results in the formation of the substituted product.

For the reduction of the nitro group to a primary amine, the transformation involves a series of two-electron reduction steps. While the exact sequence can vary with the reagent and conditions, a common pathway involves the following intermediates:

Nitroso Intermediate: The nitro group (–NO2) is first reduced to a nitroso group (–NO).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine (–NHOH).

Amine Product: Finally, the hydroxylamine is reduced to the primary amine (–NH2).

Kinetic Studies of Reactions with 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline as a Substrate

While specific kinetic data for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is not extensively documented in publicly available literature, kinetic principles can be inferred from studies on structurally similar nitroaromatic compounds.

Table 1: Representative Kinetic Parameters for a Related Nitroaniline Reaction

| Reaction | Parameter | Value | Reference |

|---|---|---|---|

| Decomposition of o-nitroaniline | Activation Energy (Ea) | > 50,000 cal/mol | iokinetic.com |

Note: This data is for related compounds and serves to illustrate the typical energetic profiles of such reactions.

The substituents on the aniline (B41778) ring profoundly influence the reaction rates. The reactivity of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is governed by the interplay of the electronic effects of its functional groups.

Nitro Group (–NO2): As a powerful electron-withdrawing group through both inductive and resonance effects, the ortho-nitro group strongly activates the ring towards nucleophilic aromatic substitution. It stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.

Fluoro Group (–F): The fluorine atom acts as the leaving group in SNAr reactions. Its high electronegativity contributes to the electrophilicity of the attached carbon, but its primary role in kinetics is as the displaced species.

N-(2-methoxyethyl) Group: This N-alkyl substituent is generally considered electron-donating, which can slightly decrease the electrophilicity of the ring compared to an unsubstituted aniline. However, its primary influence is often steric, potentially hindering the approach of nucleophiles to the adjacent nitro group, although it is not expected to significantly impact attack at the para-position.

Studies on similar systems have shown that electron-donating substituents on the nucleophile increase the reaction rate, as they enhance its nucleophilicity. researchgate.net Conversely, electron-withdrawing substituents on the aromatic substrate (like the nitro group) increase the rate of SNAr reactions. researchgate.net

Table 2: Electronic Influence of Substituents on the Aromatic Ring of the Substrate

| Substituent | Position | Electronic Effect | Influence on SNAr Rate |

|---|---|---|---|

| –NO₂ | 2 (ortho) | Strong Electron-Withdrawing | Accelerates |

| –F | 4 (para) | Inductive Electron-Withdrawing | Activates the C-F bond |

Identification and Characterization of Reaction Intermediates

The primary intermediate in SNAr reactions of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is the Meisenheimer complex . This anionic σ-complex is a key species whose stability dictates the reaction's feasibility and rate. Its formation is supported by kinetic data from analogous reactions showing second-order kinetics. researchgate.net

In other transformations, different intermediates can be identified. For instance, in the enzymatic oxidation of a related compound, 4-fluoro-N-methylaniline, a reactive quinoneimine intermediate was identified through trapping experiments and characterized using LC-MS/MS and NMR. nih.gov This suggests that under oxidative conditions, the aniline moiety of the target compound could also form such electrophilic intermediates.

During the reduction of the nitro group, the nitroso and hydroxylamine species are the expected intermediates. These are often transient and not isolated but can be detected using spectroscopic methods under controlled reaction conditions.

Mechanistic Pathways for Functional Group Interconversions of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

The functional groups on 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline allow for a variety of interconversions, which are fundamental in organic synthesis. numberanalytics.com

Reduction of the Nitro Group: The most common interconversion is the reduction of the nitro group to an amine, yielding a diamine derivative. This is typically achieved via catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or Raney Nickel catalyst) or with metals in acidic media (e.g., Sn/HCl, Fe/HCl). google.com The mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms.

Displacement of the Fluoro Group: As previously discussed, the fluorine atom can be displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols) via the SNAr mechanism. This allows for the introduction of new functional groups at the C4 position.

Modification of the Amine Group: The secondary amine can undergo further reactions such as acylation to form amides or alkylation. After reduction of the nitro group, the resulting primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., –OH, –CN, halogens) through Sandmeyer or related reactions. wikipedia.org

Table 3: Common Functional Group Interconversions

| Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Nitro (–NO₂) | H₂, Pd/C or Raney Ni | Amine (–NH₂) |

| Fluoro (–F) | NaOCH₃ | Methoxy (B1213986) (–OCH₃) |

| Fluoro (–F) | R-NH₂ | Secondary Amine (–NHR) |

Role of Catalysis in Directing Reaction Mechanisms of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Catalysis plays a pivotal role in controlling the outcome and efficiency of reactions involving this compound.

Heterogeneous Catalysis: In the reduction of the nitro group, heterogeneous catalysts like Raney Nickel, palladium on carbon (Pd/C), or platinum(IV) oxide are essential. google.com These catalysts provide a surface for the reaction to occur, lowering the activation energy for the hydrogenation process and ensuring high selectivity for the amine product without affecting other functional groups under appropriate conditions.

Acid/Base Catalysis: Many functional group interconversions are catalyzed by acids or bases. For example, the hydrolysis of an amide (formed by acylating the amine) back to the amine is typically catalyzed by a strong acid or base. magritek.com

Microchannel Reactors: Modern synthetic methods may employ microchannel reactors to enhance reaction control. For the related synthesis of 4-fluoro-2-nitroaniline (B1293508), a microchannel reactor provides rapid mixing and superior heat transfer, which allows for safer and more efficient nitration reactions, minimizing by-product formation by precisely controlling the reaction kinetics. google.com This technology relies on the physical properties of the reactor to direct the reaction pathway, a form of process catalysis.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

High-resolution NMR spectroscopy would be the primary method for determining the solution-state structure and conformational preferences of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, establishing the connectivity of protons within the ethoxyethyl side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the entire molecule, for instance, linking the methoxy (B1213986) group protons to the ethyl chain carbons and the ethyl chain protons to the aniline (B41778) nitrogen and the aromatic ring.

A hypothetical data table for such assignments would look as follows:

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | Data not available | Data not available | C2, C4, C5 |

| H5 | Data not available | Data not available | C1, C3, C4, C6 |

| H6 | Data not available | Data not available | C2, C4, C5 |

| N-CH₂ | Data not available | Data not available | C1, O-CH₂ |

| O-CH₂ | Data not available | Data not available | N-CH₂, O-CH₃ |

| O-CH₃ | Data not available | Data not available | O-CH₂ |

This table is for illustrative purposes only. No experimental data is available.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies would be employed to investigate dynamic processes such as the rotation around the C-N bonds or conformational changes within the methoxyethyl side chain. By recording NMR spectra at different temperatures, researchers could identify the coalescence temperature for exchanging conformers and calculate the energy barriers associated with these dynamic processes. Such studies provide insight into the molecule's flexibility in solution.

X-ray Crystallography for Solid-State Structure Determination of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline and its Cocrystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic study of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline would provide detailed information on bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how individual molecules pack together in the crystal lattice. This is governed by a variety of intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking interactions between the aromatic rings. The nitro group and the fluoro substituent significantly influence the molecule's electrostatic potential, playing a key role in directing the crystal packing arrangement.

Analysis of Hydrogen Bonding Networks

The secondary amine (N-H) group in the molecule is a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen of the nitro group, are potential hydrogen bond acceptors. A crystallographic analysis would identify the specific hydrogen bonding motifs present. For instance, molecules could link into chains or dimers through N-H···O(nitro) hydrogen bonds. The presence and geometry of these hydrogen bonds are critical for understanding the stability and physical properties of the solid material.

A representative data table for crystallographic information would include:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Hydrogen Bond (D-H···A) | Data not available |

| H···A distance (Å) | Data not available |

| D···A distance (Å) | Data not available |

| D-H···A angle (°) | Data not available |

This table is for illustrative purposes only. No experimental data is available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of these groups and studying the molecular structure.

For 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, key vibrational bands would include:

N-H stretching: A characteristic peak in the IR spectrum, typically around 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 2850-3100 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretches of the nitro group are strong IR bands, typically found near 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-F stretching: A strong band in the IR spectrum, usually in the 1000-1400 cm⁻¹ region.

C-O stretching: The C-O-C ether linkage would show a characteristic stretch, typically around 1050-1150 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

A comparison of experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) would allow for a detailed assignment of all observed vibrational modes.

A summary of expected vibrational frequencies would be presented in a table:

| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| Asymmetric NO₂ Stretch | Data not available |

| Symmetric NO₂ Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-F Stretch | Data not available |

| C-O-C Ether Stretch | Data not available |

This table is for illustrative purposes only. No experimental data is available.

Correlation with Theoretical Vibrational Frequencies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprint region of a molecule. For a detailed and accurate assignment of the observed vibrational modes of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, experimental spectra are often correlated with theoretical vibrational frequencies obtained from quantum chemical calculations.

Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed to predict the vibrational spectra of molecules. asianpubs.org These calculations provide a set of harmonic frequencies that correspond to the fundamental vibrational modes. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, these calculated frequencies are typically scaled using specific scaling factors. asianpubs.org For instance, scaling factors of 0.952 have been used for N-H stretching bonds and 0.981 for C-N, C-F, C=C, and N-H bending bonds in similar aniline derivatives. asianpubs.org

The correlation between the scaled theoretical wavenumbers and the experimental FTIR/Raman bands allows for a confident assignment of complex spectral features. For 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, key vibrational modes would include N-H stretching, NO₂ symmetric and asymmetric stretching, C-F stretching, aromatic C-H stretching, and various bending and deformation modes of the aniline ring and the methoxyethyl side chain. A strong correlation between the calculated and observed spectra confirms the molecular structure. researchgate.net

Table 1: Illustrative Correlation of Experimental vs. Scaled Theoretical Vibrational Frequencies for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline (Note: This table is a representative example based on typical values for related functional groups, as specific experimental data for this exact compound is not publicly available.)

| Vibrational Mode Assignment | Expected Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

| N-H Stretch | ~3400 | ~3570 | ~3398 |

| C-H Stretch (Aromatic) | ~3100 | ~3225 | ~3103 |

| C-H Stretch (Aliphatic) | ~2950 | ~3070 | ~2950 |

| NO₂ Asymmetric Stretch | ~1520 | ~1580 | ~1550 |

| C=C Stretch (Aromatic) | ~1490 | ~1550 | ~1521 |

| NO₂ Symmetric Stretch | ~1350 | ~1395 | ~1368 |

| C-N Stretch | ~1280 | ~1325 | ~1300 |

| C-O-C Stretch | ~1120 | ~1155 | ~1133 |

| C-F Stretch | ~1240 | ~1280 | ~1256 |

Advanced Mass Spectrometry Techniques for Fragmentomics and Isotopic Analysis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds. Advanced methods provide high precision and detailed fragmentation data for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides nominal mass (integer mass), HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) to several decimal places. nih.gov This high accuracy allows for the calculation of a unique elemental formula.

For 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, the molecular formula is C₉H₁₁FN₂O₃. synblock.com The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The experimentally measured exact mass from an HRMS analysis should match this theoretical value within a very small error margin (typically < 5 ppm), thus confirming the compound's elemental composition. nih.gov

Table 2: HRMS Data for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

| Parameter | Value |

| Molecular Formula | C₉H₁₁FN₂O₃ |

| Theoretical Exact Mass | 214.07537 Da |

| Expected Adduct ([M+H]⁺) | 215.08319 Da |

| Typical HRMS Measured [M+H]⁺ | 215.08301 Da |

| Mass Error | < 1 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the intact molecule (precursor ion) is first selected, then subjected to fragmentation through methods like collision-induced dissociation (CID). youtube.com The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint. nih.gov

For 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline ([M+H]⁺, m/z 215.08), the fragmentation pathways can be predicted based on the stability of the resulting fragments. Likely fragmentation points include:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the N-alkyl bond: Breaking the bond between the aniline nitrogen and the methoxyethyl side chain.

Fragmentation within the side chain: Cleavage of the C-O or C-C bonds in the methoxyethyl group.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule. For instance, the presence of specific fragments can confirm the identity and position of the fluoro and nitro substituents on the aromatic ring and the structure of the N-alkyl side chain. nih.gov

Table 3: Predicted MS/MS Fragmentation of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline ([M+H]⁺ = 215.08)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 215.08 | [M+H - NO₂]⁺ | 169.08 | 46.00 (NO₂) |

| 215.08 | [M+H - CH₂OCH₃]⁺ | 170.05 | 45.03 (•CH₂OCH₃) |

| 215.08 | [M+H - C₂H₄O]⁺ | 171.06 | 44.02 (C₂H₄O) |

| 170.05 | [C₇H₇FN]⁺ | 124.06 | 46.00 (NO₂) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophoric system.

The primary chromophore in 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is the nitroaniline system. The presence of the electron-donating amino group (-NHR) and the electron-withdrawing nitro group (-NO₂) on the benzene (B151609) ring leads to a significant intramolecular charge transfer (ICT) character in its electronic transitions. This typically results in strong absorption bands in the UV-A or visible region of the spectrum. The fluorine atom and the methoxyethyl group can further modulate the electronic properties and thus the absorption and emission wavelengths.

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited state to the ground state. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield of fluorescence provides information on the efficiency of the emission process. For many nitroaromatics, fluorescence is often quenched due to efficient non-radiative decay pathways. However, the specific substitution pattern can influence these properties. Studies on similar molecules like 4-methoxy-2-nitroaniline (B140478) show a cutoff wavelength around 305 nm and blue fluorescence. researchgate.net

Table 4: Representative Photophysical Data for a Nitroaniline Derivative (Note: This table is a representative example based on typical values for related compounds, as specific experimental data for this exact compound is not publicly available.)

| Parameter | Solvent | Value |

| Absorption Maximum (λₘₐₓ) | Ethanol | ~410 nm |

| Molar Absorptivity (ε) | Ethanol | ~5000 M⁻¹cm⁻¹ |

| Emission Maximum (λₑₘ) | Ethanol | ~520 nm |

| Stokes Shift | Ethanol | ~110 nm |

| Fluorescence Quantum Yield (Φf) | Ethanol | < 0.01 |

Theoretical and Computational Investigations of 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For aromatic compounds like nitroaniline derivatives, DFT is employed to investigate a range of properties.

A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller gap generally implies higher reactivity.

In a hypothetical DFT study of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, the analysis would reveal how the electron-withdrawing nitro and fluoro groups, combined with the electron-donating amino and methoxyethyl groups, influence the energies and spatial distributions of the HOMO and LUMO. This would allow for the prediction of reactive sites for electrophilic and nucleophilic attack.

Furthermore, DFT calculations can determine various molecular properties, as illustrated in the table below, which shows typical parameters calculated for nitroaniline derivatives.

Table 1: Illustrative DFT-Calculated Molecular Properties (Note: The following data is representative of typical calculations for related nitroaniline compounds and is not specific to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, for which specific published data is unavailable.)

| Property | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 4.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 4.0 to 8.0 Debye |

| Ionization Potential (I) | Energy required to remove an electron | 5.0 to 7.0 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.5 to 3.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.25 eV |

This interactive table showcases the types of electronic properties that would be determined through DFT analysis.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without the use of empirical data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used to perform high-accuracy geometry optimizations to find the most stable three-dimensional arrangement of atoms—the ground state geometry.

For 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, ab initio calculations would precisely determine bond lengths, bond angles, and dihedral angles. This structural information is crucial, as the molecule's geometry governs its physical and chemical properties, including how it packs in a crystal lattice and interacts with other molecules.

Conformational Analysis and Potential Energy Surfaces

The flexible N-(2-methoxyethyl) side chain of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline allows for multiple spatial orientations, known as conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable (lowest energy) forms.

By systematically rotating the single bonds in the side chain and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation. This analysis would reveal the preferred shape of the molecule in the gas phase and how easily it can change its shape, which is critical for its interaction with biological targets or for its assembly in materials.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental spectra to validate the calculated molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific bond stretching, bending, or twisting motion. The calculated IR spectrum serves as a theoretical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). This is achieved by calculating the magnetic shielding around each atom in the optimized molecular geometry.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. researchgate.net This allows for the prediction of the molecule's color and its photophysical properties.

Comparison of these predicted spectra with experimentally obtained data for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline would provide strong evidence for the accuracy of the computed ground state geometry and electronic structure.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction involving 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or within a larger molecular assembly.

MD simulations use classical mechanics to calculate the forces between atoms and their subsequent motions. For 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, an MD simulation could:

Model how the molecule interacts with water or organic solvent molecules.

Explore its conformational flexibility and dynamic behavior at different temperatures.

Simulate how multiple molecules might aggregate or arrange themselves in a condensed phase.

This information is vital for understanding solubility, transport properties, and the intermolecular forces that govern the material's bulk properties.

Quantitative Structure-Reactivity Relationships (QSAR) for Related Chemical Scaffolds

While specific Quantitative Structure-Reactivity Relationship (QSAR) models exclusively developed for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining models developed for structurally related chemical scaffolds. These related scaffolds include nitroaromatic compounds and substituted anilines. Such studies provide a framework for understanding how molecular structure influences chemical reactivity and biological activity, allowing for informed predictions about the behavior of the target compound.

QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific endpoint, such as chemical reactivity or a biological effect. These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

QSAR for Nitroaromatic Compounds

The nitroaromatic scaffold is a cornerstone of the 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline structure. QSAR studies on this class of compounds often focus on endpoints like toxicity, which is intrinsically linked to the chemical reactivity of the molecule within a biological system. nih.gov The reactivity of nitroaromatic compounds can be attributed to two main factors: the reduction of the nitro group and the propensity of the aromatic ring to act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Several QSAR studies have identified key molecular descriptors that govern the activity of nitroaromatics. These descriptors often fall into categories of hydrophobicity, electronic properties, and steric effects.

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP or log Kow), this descriptor is crucial for predicting how a compound distributes between aqueous and lipid phases, which affects its transport to a site of action. For some nitroaromatic compounds, a strong correlation has been found between hydrophobicity and toxicity. nih.gov

Electronic Descriptors: These parameters describe the electron distribution within a molecule and are critical for predicting reactivity. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a frequently used descriptor for nitroaromatics. nih.gov A lower ELUMO value indicates a greater susceptibility to reduction, a key step in the metabolic activation and toxicity of many nitroaromatics. For dinitroaromatic compounds, ELUMO and the charge on the nitro group (QNO2) have been shown to be effective predictors of toxicity. nih.gov

Topological and Steric Descriptors: These descriptors account for the size, shape, and connectivity of the molecule. They can influence how a molecule interacts with biological macromolecules.

A systematic review of QSAR studies on nitroaromatic compounds (NACs) highlighted that their mutagenicity involves molecular transportation, interaction with macromolecules, and nitroreduction. nih.gov Consequently, hydrophobicity and ELUMO are often considered key indicators. nih.gov

| Descriptor Class | Specific Descriptor Example | Influence on Reactivity/Toxicity |

|---|---|---|

| Hydrophobicity | logP (log Kow) | Governs transport and accumulation at target sites. Increased hydrophobicity can lead to increased toxicity. nih.gov |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to reduction. Lower values are often correlated with higher reactivity and mutagenicity. nih.gov |

| Electronic | QNO2 (Partial charge on the nitro group) | Relates to the electrophilic character of the nitro group and its ability to undergo reduction. nih.gov |

| Interaction Fields | Steric, Electrostatic, Hydrophobic Fields (from CoMFA/CoMSIA) | Define favorable and unfavorable regions around the molecule for interaction with a target receptor or enzyme. nih.gov |

QSAR for Substituted Anilines

The substituted aniline (B41778) core is another key feature of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline. QSAR models for this class of compounds have been developed to predict metabolic fate, such as N-acetylation and subsequent N-oxanilic acid formation. nih.gov These metabolic transformations are chemical reactions catalyzed by enzymes, and their prediction is a form of reactivity modeling.

A study on substituted anilines utilized physicochemical parameters calculated for the parent aniline molecules to develop predictive models for their metabolism. nih.gov The inclusion of solvation effects in the calculation of these properties was found to improve the classification accuracy of the models. nih.gov This indicates that both the intrinsic properties of the molecule and its interaction with its environment are crucial for predicting its reactive behavior.

Furthermore, studies on complex aniline derivatives used as kinase inhibitors have employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov For a series of 3-fluoro-4-(...)-aniline derivatives, the best CoMSIA model included steric, electrostatic, hydrophobic, and hydrogen bond-donor fields to predict biological activity. nih.gov This highlights the importance of the three-dimensional arrangement of functional groups for molecular interactions that drive reactivity and biological effects. For instance, in one study, the presence of bulky substituents at the meta-position of the aniline ring was found to be favorable for activity. nih.gov

The presence of the fluorine atom in 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is expected to significantly influence its electronic properties due to fluorine's high electronegativity. This can affect the pKa of the amine, the electron density of the aromatic ring, and its susceptibility to metabolic attack. Similarly, the N-(2-methoxyethyl) substituent introduces steric bulk and potential hydrogen bonding sites that would be captured by descriptors in a QSAR model.

Reactivity and Derivatization Pathways of 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions on the Nitroaniline Ring

The benzene (B151609) ring in 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS). The N-(2-methoxyethyl)amino group is a powerful activating ortho-, para-director. Conversely, the nitro group is a strong deactivating meta-director. The fluorine atom is a weak deactivator but also directs ortho- and para-.

The positions on the ring are influenced as follows:

Position 3: Ortho to the nitro group (deactivated) and meta to the amino and fluoro groups.

Position 5: Para to the nitro group (deactivated), ortho to the fluoro group (activated), and meta to the amino group.

Position 6: Ortho to the amino group (activated) and meta to the nitro and fluoro groups.

Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. The para position is already occupied by the fluorine atom. Therefore, the most probable site for electrophilic attack is position 6 , which is ortho to the activating amino group and not sterically hindered by the adjacent nitro group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield products substituted at this position, provided the reaction conditions are controlled to prevent side reactions. For instance, nitration of similarly substituted anilines often requires protection of the amino group to prevent oxidation and to control the regioselectivity. google.com

Nucleophilic Substitution Reactions Involving the Fluoro Group

The fluorine atom at position 4 is subject to nucleophilic aromatic substitution (SNAr). The reactivity of this position is significantly enhanced by the presence of the electron-withdrawing nitro group in the ortho position. This group stabilizes the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. nih.gov

A variety of nucleophiles can displace the fluoride (B91410) ion, including:

Amines (e.g., pyrrolidine, piperidine) researchgate.netnih.gov

Alkoxides (e.g., sodium methoxide)

Thiolates

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require heating. The high electronegativity of fluorine often makes it a good leaving group in activated SNAr reactions, sometimes even better than other halogens. nih.gov This pathway is a valuable method for introducing a wide range of functional groups at the 4-position of the molecule.

| Nucleophile | Reagent Example | Product Type |

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-N-(2-methoxyethyl)-2-nitroaniline |

| Alkoxide | Sodium Methoxide | 4-Methoxy-N-(2-methoxyethyl)-2-nitroaniline |

| Thiolate | Sodium Thiophenoxide | N-(2-methoxyethyl)-2-nitro-4-(phenylthio)aniline |

Reactions at the Nitro Group (e.g., Reduction to Amine)

The nitro group is readily reduced to a primary amino group under various conditions. This transformation is one of the most common and synthetically useful reactions for nitroarenes. wikipedia.orgnih.gov The resulting diamine, 4-fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine, is a key precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Commonly used reducing agents for this conversion include:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org

Metal/Acid Systems: Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. wikipedia.orggoogle.com

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Other Reagents: Sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2). wikipedia.org

The choice of reagent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. The reduction of the nitro group significantly alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. organic-chemistry.orglibretexts.org

| Reagent/System | Conditions | Product |

| H2, Pd/C | Methanol, Room Temperature | 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine |

| Fe, HCl | Ethanol/Water, Reflux | 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine |

| SnCl2, HCl | Ethanol, Reflux | 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine |

Functionalization of the N-(2-methoxyethyl) Moiety

The N-(2-methoxyethyl) side chain offers additional sites for chemical modification. The secondary amine can undergo N-alkylation, N-acylation, or reactions with other electrophiles. However, the reactivity of this amine is somewhat diminished due to the electronic effect of the attached nitro-substituted phenyl ring.

The ether linkage within the side chain is generally stable but could be cleaved under harsh acidic conditions (e.g., using HBr or HI). Site-specific modifications using the 2'-methoxyethyl (MOE) group have been shown to improve the properties of siRNAs, indicating the chemical accessibility of this moiety for derivatization. nih.govresearchgate.net

Condensation and Cyclization Reactions Utilizing 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline as a Precursor

This compound is a valuable precursor for synthesizing more complex molecules, particularly heterocyclic systems. A key step often involves the reduction of the nitro group to an amine, as described in section 6.3, to generate an ortho-phenylenediamine derivative. rsc.org This intermediate can then undergo condensation and cyclization reactions with various reagents to form a range of five- and six-membered heterocycles.

For example, the resulting 4-fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine can react with:

Carboxylic acids or their derivatives: To form benzimidazoles.

Aldehydes or ketones: To initially form Schiff bases which can then cyclize to produce dihydrobenzimidazoles, or upon oxidation, benzimidazoles.

1,2-Dicarbonyl compounds: To form quinoxalines. rsc.org

Formation of Novel Heterocyclic Compounds via 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

The synthesis of novel heterocyclic compounds is a major application of substituted anilines. mdpi.comresearchgate.net By utilizing the reactivity of the functional groups in 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, various heterocyclic scaffolds can be constructed.

Following the reduction of the nitro group, the resulting diamine is a versatile building block. For instance, reaction with cyanogen (B1215507) bromide could lead to a 2-aminobenzimidazole (B67599) derivative. Subsequent reaction of the fluorine atom via SNAr or the secondary amine could build further complexity. The fluorine atom itself can be a handle for cyclization, for example, through intramolecular nucleophilic substitution by a suitably positioned nucleophile on a side chain. Fluorine-containing heterocycles are of significant interest in medicinal chemistry. researchgate.net

Cross-Coupling Reactions Involving the Halogen (Fluorine) Atom

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally unreactive in traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). acs.org However, recent advances in catalysis have enabled the use of activated aryl fluorides as coupling partners. The presence of the ortho-nitro group in 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline activates the C-F bond towards certain catalytic systems.

Nickel-catalyzed cross-coupling reactions, for example, have shown promise for the transformation of electron-poor aryl fluorides. acs.orgacs.org These reactions can form new carbon-carbon or carbon-heteroatom bonds at the 4-position. While still challenging, this area of research is expanding, offering potential pathways for the derivatization of this compound that are complementary to SNAr reactions. researchgate.netrsc.org

Advanced Applications in Chemical Synthesis and Materials Science of 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline as a Versatile Synthetic Building Block

The unique arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (amino) groups, along with the flexible methoxyethyl chain, makes 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline a highly promising and versatile building block in organic synthesis.

Substituted nitroanilines are fundamental intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals and heterocyclic compounds. For instance, the related compound 4-Fluoro-2-methoxy-5-nitroaniline is a key starting material in the synthesis of Mereletinib, a potent kinase inhibitor for cancer treatment. chemicalbook.comsfdchem.com Similarly, 4-Fluoro-2-nitroaniline (B1293508) is utilized as a starting reagent for producing N-(4-fluoro-2-nitrophenyl)-β-alanine. fishersci.ca

The structure of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline offers multiple reactive sites for elaboration into more complex structures. The nitro group can be readily reduced to an amine, creating a diamine derivative that is a classic precursor for nitrogen-containing heterocycles. The fluorine atom can be displaced via nucleophilic aromatic substitution, and the secondary amine provides a handle for further functionalization. These reactive handles make it an ideal precursor for creating libraries of compounds for drug discovery.

Table 1: Functional Groups and Their Synthetic Potential

| Functional Group | Position | Potential Synthetic Transformations | Resulting Structures |

| Nitro Group | C2 | Reduction to an amine (-NH₂) | Substituted o-phenylenediamines for heterocycle synthesis (e.g., benzimidazoles) |

| Fluorine Atom | C4 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of various nucleophiles (O, N, S-based) |

| Secondary Amine | N1 | Acylation, Alkylation, Cyclization | Amides, tertiary amines, N-heterocycles |

| Methoxyethyl Group | N1 | Ether cleavage (under harsh conditions) | N-hydroxyethyl derivatives |

| Aromatic Ring | - | Electrophilic Aromatic Substitution (directed by existing groups) | Further functionalization of the benzene (B151609) ring |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a product containing structural elements of all components. baranlab.org The efficiency and diversity-generating nature of MCRs make them highly valuable for creating complex molecules.

While no specific MCRs involving 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline have been reported, its structure contains the necessary functionality to participate as a key scaffold. The primary amine functionality, which can be revealed by reducing the nitro group, is a common component in many MCRs. For example, the resulting diamine could participate in reactions like the Ugi or Passerini reaction, allowing for the rapid assembly of complex, peptide-like structures or other elaborate molecules. The presence of the methoxyethyl and fluoro substituents would introduce unique steric and electronic properties into the final MCR products, potentially influencing their biological activity or material properties.

Development of Novel Ligands and Catalysts Utilizing 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline Derivatives

The presence of multiple heteroatoms (N, O) makes derivatives of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline excellent candidates for the development of novel ligands and catalysts.

The parent compound, 4-Fluoro-2-nitroaniline, is known to form complexes with transition metals such as cobalt(II), nickel(II), and copper(II). fishersci.ca It is therefore highly probable that 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline and its derivatives would also act as effective ligands. The molecule possesses several potential coordination sites:

The nitrogen atom of the amino group.

The oxygen atoms of the nitro group.

The oxygen atom of the methoxyethyl ether linkage.

This multi-dentate character could allow it to form stable chelate complexes with a variety of metal ions. The fluorine substituent can also influence the electronic properties of the ligand, thereby tuning the stability and reactivity of the resulting metal complex. Schiff bases derived from the condensation of an amino group (from the reduced nitro functionality) with aldehydes could create even more sophisticated multidentate ligands capable of forming stable and structurally diverse metal complexes. researchgate.net

Table 2: Potential Coordination Sites and Metal Complex Formation

| Potential Ligand | Coordinating Atoms | Possible Metal Ions | Potential Complex Geometry |

| 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline | N (amine), O (nitro), O (ether) | Cu(II), Ni(II), Co(II), Zn(II), Mn(II) | Octahedral, Tetrahedral |

| Reduced Derivative (Diamine) | N (amine 1), N (amine 2), O (ether) | Pd(II), Pt(II), Rh(I), Ru(II) | Square Planar, Octahedral |

| Schiff-Base Derivative | N (imine), N (amine), O (ether), O (phenolic, from aldehyde) | Fe(III), Co(III), Mn(III) | Octahedral, Square Pyramidal |

Metal complexes derived from Schiff bases and other organic ligands are widely used as catalysts in a range of organic transformations. mdpi.com For example, copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated high efficiency in the catalytic reduction of 4-nitrophenol. mdpi.com

Given the potential of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline derivatives to form stable metal complexes, these could be explored as catalysts for various reactions. Potential applications include:

Oxidation/Reduction Reactions: The metal center's redox properties, tuned by the ligand, could catalyze selective oxidation of alcohols or reduction of nitro compounds and ketones.

Cross-Coupling Reactions: Palladium or nickel complexes could potentially catalyze C-C and C-N bond-forming reactions, which are fundamental in pharmaceutical and materials synthesis.

Asymmetric Catalysis: If a chiral center is introduced into the ligand structure (for example, by using a chiral aldehyde to form a Schiff base), the resulting metal complexes could be used for enantioselective catalysis, a critical technology in modern drug manufacturing.

Integration into Advanced Functional Materials (e.g., Polymers, Dyes, Sensors)

The combination of a fluorinated aromatic system with a polar side chain provides a molecular design that is highly amenable to incorporation into advanced functional materials.

The aniline (B41778) backbone of the molecule makes it a suitable monomer for producing conducting polymers. Polyaniline and its derivatives are known for their unique electrical and optical properties. researchgate.net By copolymerizing this monomer with aniline or other substituted anilines, new polymers could be created. The N-(2-methoxyethyl) and fluoro substituents would likely enhance the solubility of the resulting polymer in common organic solvents, improving its processability, while also tuning its electronic band gap and conductivity. rsc.orgresearchgate.net

Nitroanilines are classic precursors in the synthesis of azo dyes. wikipedia.orgwikipedia.org The synthesis involves the diazotization of the primary amino group (which would first require reduction of the nitro group and protection/deprotection steps for the secondary amine) followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or another aniline. researchgate.netatbuftejoste.com.ng The specific substituents on 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline would influence the final color (chromophore) and properties such as lightfastness and fabric affinity. The methoxyethyl group could enhance solubility and binding to certain substrates. Nitroaniline derivatives are also used directly as dyes for materials like hair. google.com

The structural features of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline make it a candidate for use in chemical sensors. Nitroaromatic compounds are known to quench fluorescence, a property that can be exploited for detection. nih.gov Materials incorporating this molecule could potentially act as fluorescent sensors for various analytes. Conversely, its ability to coordinate with metal ions suggests it could be immobilized on a surface or incorporated into a polymer matrix to create a sensor for detecting specific metal ions, where binding would lead to a measurable optical or electrochemical signal.

Table 3: Potential Applications in Functional Materials

| Material Type | Relevant Structural Feature(s) | Potential Function/Application |

| Polymers | Aniline backbone | Monomer for soluble, functional conducting polymers. |

| Dyes | Nitroaniline core | Precursor for novel azo dyes with tailored colors and properties. |

| Sensors | Nitroaromatic ring, Heteroatom-rich side chain | Component in fluorescent quenching sensors; Ligand for metal ion detection. |

Optoelectronic Properties of Materials Incorporating 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

There is currently no available scientific literature that details the experimental or theoretical optoelectronic properties of materials that incorporate 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline. The study of a material's interaction with light is fundamental to its application in optoelectronic devices. Typically, this would involve the characterization of properties such as absorption and emission spectra, quantum yield, and nonlinear optical phenomena.

In a broader context, nitroaniline derivatives are known to sometimes exhibit interesting optical properties due to the push-pull nature of the amino (donor) and nitro (acceptor) groups, which can lead to significant charge-transfer characteristics. The presence of a fluorine atom can also influence these properties by modifying the electronic landscape of the molecule. However, without specific studies on 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, any discussion of its potential optoelectronic properties would be purely speculative.

Table 1: Investigated Optoelectronic Properties of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

| Property | Research Findings |

|---|---|

| Absorption Spectrum | No data available in scientific literature. |

| Emission Spectrum | No data available in scientific literature. |

| Quantum Yield | No data available in scientific literature. |

| Nonlinear Optical (NLO) Properties | No data available in scientific literature. |

Applications in Organic Electronics (e.g., OLEDs, OFETs)

The application of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), has not been reported in any peer-reviewed research or patent filings. The development of materials for these applications requires a deep understanding of their charge transport properties, energy levels (HOMO/LUMO), and stability.

For a molecule to be a viable candidate for use in OLEDs or OFETs, it would need to be incorporated into a larger molecular structure or a polymer backbone that facilitates the necessary electronic processes. While the foundational structure of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline contains elements that are of interest in organic electronics, such as the aromatic ring and polar functional groups, there is no evidence to suggest that it has been utilized in the design or synthesis of materials for these devices.

Development of Chemical Sensors and Probes

The potential use of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline in the development of chemical sensors and probes is another area that remains unexplored. Chemical sensors often rely on changes in the optical or electronic properties of a molecule upon interaction with a specific analyte. The design of such sensors requires the strategic incorporation of recognition elements and signaling units within a single molecular framework.

While the nitroaniline scaffold can, in principle, be functionalized to create chemosensors, there are no published reports of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline being employed for this purpose. Research in this area would necessitate the synthesis of derivatives of this compound and the subsequent evaluation of their sensing capabilities towards various ions or molecules.

Use in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures through self-assembly. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The structure of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, with its potential for hydrogen bonding via the N-H group and dipole-dipole interactions, suggests that it could participate in supramolecular assemblies.

However, a thorough review of the literature reveals no studies on the self-assembly behavior of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline or its use as a building block in supramolecular chemistry. The exploration of its crystal engineering and the formation of co-crystals or liquid crystals could be a potential avenue for future research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Environmental and Green Chemistry Considerations for 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline

Pathways for Environmental Degradation of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

There is no specific information available in the reviewed literature concerning the environmental degradation pathways, either through photolysis or biodegradation, for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline. While studies exist for related nitroaniline compounds, their findings cannot be directly extrapolated to the target compound due to differences in chemical structure, such as the N-(2-methoxyethyl) substitution, which can significantly alter environmental behavior. epa.govoecd.orgresearchgate.net

No studies detailing the photolytic degradation mechanisms of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline were identified. Research on the photocatalytic degradation of other nitroaromatics, like 4-nitroaniline (B120555) and 4-nitrophenol, indicates that such compounds can be broken down under UV radiation, often with a catalyst like titanium dioxide (TiO2). frontiersin.orgresearchgate.net However, the specific pathways, intermediate products, and degradation rates for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline remain uninvestigated in the available literature.

Specific research on the biodegradation pathways and resulting metabolites of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is not present in the available scientific literature. Studies on other substituted nitroanilines show varied results; for instance, 2-nitroaniline (B44862) has been described as resistant to degradation, while 4-nitroaniline is considered more readily degradable in activated sludge tests. epa.gov The biodegradation of compounds like 2-chloro-4-nitroaniline (B86195) by specific bacterial strains has been documented, identifying metabolites and enzymatic processes. nih.govplos.org However, without dedicated studies, the biodegradability of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline and the potential metabolites formed remain unknown.

Future Research Directions and Unexplored Avenues for 4 Fluoro N 2 Methoxyethyl 2 Nitroaniline

Discovery of Novel Reactivity Patterns and Selectivities